Product packaging for 9H-Thioxanthene-1,9-diol(Cat. No.:CAS No. 144092-73-9)

9H-Thioxanthene-1,9-diol

Cat. No.: B12563293
CAS No.: 144092-73-9
M. Wt: 230.28 g/mol
InChI Key: QRJOUKSHDFHOBN-UHFFFAOYSA-N
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Description

9H-Thioxanthene-1,9-diol is a dihydroxy-substituted derivative of the thioxanthene scaffold, a tricyclic system consisting of two benzene rings fused to a central thiopyran ring . This core structure is of significant interest in medicinal chemistry and materials science. Thioxanthene-based compounds are recognized as bioisosteres of xanthones and are investigated for a range of biological activities . Preliminary research on related thioxanthene derivatives indicates potential applications as building blocks for the development of novel therapeutic agents. Some analogues have shown promising growth inhibition in human tumor cell lines, suggesting value in oncology research . The structural motif is also relevant in the development of fluorescent dyes and functional materials, given its rigid, conjugated π-system that can be engineered for photophysical studies . Researchers are exploring these compounds to understand their mechanisms of action, which may involve interaction with cellular targets such as kinases or modulation of autophagy and apoptosis pathways, as observed in structurally related molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2S B12563293 9H-Thioxanthene-1,9-diol CAS No. 144092-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144092-73-9

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

9H-thioxanthene-1,9-diol

InChI

InChI=1S/C13H10O2S/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13-15H

InChI Key

QRJOUKSHDFHOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CC=C3S2)O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 9h Thioxanthene 1,9 Diol

Oxidation Reactions and Pathways Involving Sulfur and Hydroxyl Centers

The oxidation of 9H-Thioxanthene-1,9-diol can proceed at either the sulfur atom or the hydroxyl groups, with the reaction's outcome being highly dependent on the nature of the oxidant and the reaction conditions.

Formation of Sulfoxides and Sulfones

The sulfur atom in the thioxanthene (B1196266) core is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. For instance, the oxidation of related thioxanthene derivatives has been successfully carried out using reagents such as hydrogen peroxide in acetic acid. The stepwise oxidation allows for the isolation of the intermediate sulfoxide, which can then be further oxidized to the sulfone under more forcing conditions.

The general mechanism for the oxidation of sulfides to sulfoxides involves the nucleophilic attack of the sulfur atom on the oxidizing agent. The stability of the resulting sulfoxide allows for its isolation, while the use of stronger oxidizing agents or harsher reaction conditions can lead to the formation of the sulfone.

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

Starting MaterialOxidizing AgentProduct(s)Reference
Thioether (general)Hydrogen PeroxideSulfoxide, SulfoneGeneric textbook knowledge
Thioether (general)Peroxy acids (e.g., m-CPBA)Sulfoxide, SulfoneGeneric textbook knowledge
Thioether (general)Sodium periodateSulfoxideGeneric textbook knowledge

Photo-oxidation Mechanisms and Product Analysis

Photo-oxidation provides an alternative pathway for the transformation of thioxanthene derivatives. Studies on 9H-thioxanthenes have shown that they can be oxidized to the corresponding thioxanthones under photocatalytic conditions using molecular oxygen as the oxidant. organic-chemistry.orgnih.gov This process is often facilitated by a photosensitizer that, upon irradiation with light, initiates the oxidation cascade.

The mechanism of photo-oxidation likely involves the formation of a radical cation intermediate of the thioxanthene ring. This intermediate can then react with molecular oxygen to form a hydroperoxide, which subsequently eliminates water to yield the thioxanthone. Product analysis of such reactions typically reveals the formation of the corresponding ketone at the 9-position, indicating the oxidation of the secondary alcohol.

Reduction Processes and Their Stereochemical Outcomes

The reduction of thioxanthene derivatives has also been investigated, particularly focusing on the carbonyl and sulfoxide functionalities of related compounds.

Electrochemical Reduction Behavior and Species Characterization

Electrochemical methods have been employed to study the reduction of thioxanthene derivatives, such as 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide. researchgate.net These studies have shown that electrochemical reduction leads to the formation of persistent radical anions and, in the case of the S,S-dioxide, a dianion. researchgate.net The characterization of these reduced species has been carried out using techniques like spectroelectrochemistry, which allows for the observation of their electronic absorption spectra. researchgate.net While this research was not conducted on this compound itself, it provides insight into the electrochemical behavior of the thioxanthene core. The reduction of the diol would likely involve the acceptance of electrons into the aromatic system, potentially leading to changes in its electronic and structural properties.

Derivatization and Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound are key sites for derivatization, allowing for the synthesis of a wide range of new compounds with potentially altered physical, chemical, and biological properties.

Etherification and Esterification Reactions

The hydroxyl groups at positions 1 and 9 can undergo etherification and esterification reactions, which are common transformations for alcohols. Etherification can be achieved by reacting the diol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with an alcohol. Esterification is typically carried out by reacting the diol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid or base catalyst.

These derivatization reactions allow for the introduction of a wide variety of functional groups onto the thioxanthene scaffold. For example, etherification with different alkyl chains can modify the lipophilicity of the molecule, while esterification with various acyl groups can introduce new pharmacophores or reactive handles for further functionalization. The relative reactivity of the two hydroxyl groups in these reactions would be an important factor in controlling the selectivity of the derivatization.

Table 2: Common Derivatization Reactions of Alcohols

Reaction TypeReagentsProduct
Etherification (Williamson)Alkyl halide, BaseEther
Etherification (Acid-catalyzed)Alcohol, AcidEther
Esterification (Fischer)Carboxylic acid, AcidEster
EsterificationAcyl chloride/anhydride, BaseEster

Coupling Reactions for Extended Architectures

The development of extended π-conjugated systems based on the thioxanthene core is of significant interest for applications in materials science and medicinal chemistry. While direct studies on this compound are not extensively documented, the reactivity of related thioxanthene derivatives provides a basis for predicting potential coupling reactions.

One prominent strategy for extending the architecture of thioxanthene systems involves transition metal-catalyzed cross-coupling reactions. For instance, the Ullmann-type C-N coupling has been successfully employed to synthesize tetracyclic thioxanthenes from halogenated thioxanthen-9-one (B50317) precursors. In a similar vein, the hydroxyl groups of this compound could be transformed into better leaving groups, such as triflates, to enable palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the diol functionality itself can be a handle for constructing larger molecules. Ruthenium-catalyzed hydrohydroxyalkylation, a redox-triggered C-C coupling of diols and alkynes, presents a potential pathway for extending the architecture from the diol moiety, though this has not been specifically demonstrated on a thioxanthene scaffold nih.gov.

A hypothetical reaction scheme for a Sonogashira coupling of a di-triflated 9H-thioxanthene derivative is presented below:

Table 1: Hypothetical Sonogashira Coupling of a this compound Derivative This table is based on established Sonogashira coupling principles and is intended for illustrative purposes.

Reactant 1Reactant 2Catalyst SystemProduct
1,9-bis(trifluoromethanesulfonyloxy)-9H-thioxanthenePhenylacetylenePd(PPh₃)₄, CuI, Et₃N1,9-bis(phenylethynyl)-9H-thioxanthene

Investigations into Rearrangement and Ring-Opening Processes

The thioxanthene ring system is generally stable; however, under certain conditions, it can undergo rearrangement or ring-opening reactions. The presence of a hydroxyl group at the 9-position can influence these processes. For instance, treatment of 9-substituted-10-phenylthioxanthenium salts with a base can lead to the formation of an unstable ylide, a 10-thia-anthracene, which can then undergo an intramolecular rearrangement to a 9,9-disubstituted thioxanthene .

While catastrophic ring-opening of the central thioxanthene ring is not a common process, reactions involving the cleavage of bonds within the heterocyclic system can be envisaged under harsh conditions or through photochemical activation. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and stability of the ring, potentially making it more susceptible to nucleophilic attack that could lead to ring-opening.

The reactivity of smaller sulfur-containing rings, such as thietanes and thiiranes, which readily undergo ring-opening reactions, is generally not directly translatable to the more stable tricyclic thioxanthene system researchgate.netnih.gov.

Radical Reactions and Associated Mechanistic Insights

The thioxanthene nucleus can participate in radical reactions, particularly at the 9-position and at the sulfur atom. The formation of radical species can be initiated by chemical reagents or photochemically.

Mechanistic studies on the reduction of thioxanthen-9-ones have shown the involvement of a tributylstannyloxythioxanthyl ketyl radical as an intermediate tandfonline.com. This suggests that a similar one-electron reduction of the carbonyl precursor to this compound could proceed through a radical-anion intermediate.

Furthermore, the reaction of thioxanthene with a thianthrene (B1682798) cation radical generates a thioxanthylium ion, which can then be trapped by nucleophiles at the 9-position koreascience.kr. This highlights the accessibility of both radical and cationic intermediates at this benzylic-type position. The stability of a radical at the 9-position is enhanced by delocalization into the aromatic rings.

The sulfur atom in the thioxanthene ring can also be involved in radical processes. Conceptually similar to the oxidative dehydrogenative coupling of thiols, which proceeds via a thiyl radical, it is plausible that under specific oxidative conditions, a sulfur-centered radical cation could be formed from the thioxanthene sulfide (B99878), leading to subsequent reactions chemistryviews.org.

Table 2: Summary of Potential Reactive Intermediates of this compound This table is a conceptual summary based on the reactivity of related thioxanthene compounds.

IntermediatePosition of FormationGenerating ConditionsPotential Subsequent Reactions
Carbon-centered radicalC9Hydrogen abstraction, SETDimerization, reaction with radical scavengers
Thioxanthylium cationC9Oxidation, loss of hydrideNucleophilic attack
Sulfur-centered radical cationS10One-electron oxidationReaction with nucleophiles, rearrangement

Structural Characterization and Spectroscopic Analysis of 9h Thioxanthene 1,9 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 9H-Thioxanthene-1,9-diol, a combination of ¹H and ¹³C NMR experiments would provide unambiguous evidence of its covalent framework and insights into its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic and aliphatic protons. The seven aromatic protons would likely appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The proton at position 8 may be shifted downfield due to the anisotropic effect of the sulfur atom. The key signals for confirming the structure would be those for the hydroxyl protons and the methine proton at the C9 position. The two hydroxyl (-OH) protons would likely appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. The proton at C9, adjacent to a hydroxyl group, would be expected to appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum is expected to show signals for the 13 carbon atoms in the molecule. The aromatic carbons are expected to resonate in the 115-154 ppm range. researchgate.net The carbon atom at C9, bearing a hydroxyl group, would be significantly shifted downfield. The chemical shifts of the carbons in the aromatic rings would provide information about the electronic effects of the hydroxyl and sulfide (B99878) functionalities.

Predicted NMR Data for this compound

Atom Technique Predicted Chemical Shift (ppm) Notes
Aromatic Protons ¹H NMR 7.0 - 8.5 Complex multiplet pattern.
H9 ¹H NMR ~5.0 - 6.0 Singlet, deshielded by adjacent hydroxyl group.
1-OH, 9-OH ¹H NMR Variable Broad singlets, dependent on solvent and concentration.
Aromatic Carbons ¹³C NMR 115 - 154 Multiple signals corresponding to the benzene (B151609) rings.
C9 ¹³C NMR ~70 - 80 Signal for the carbon bearing a hydroxyl group.

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. Other significant absorptions would include C-O stretching vibrations, typically found around 1000-1200 cm⁻¹, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The spectrum would also show characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the thioxanthene (B1196266) core. The C-S bond vibrations, which can be weak in the IR spectrum, may be more readily observable in the Raman spectrum.

Key Vibrational Modes for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
O-H Stretch IR 3200 - 3600 (broad)
Aromatic C-H Stretch IR, Raman 3000 - 3100
Aromatic C=C Stretch IR, Raman 1450 - 1600
C-O Stretch IR 1000 - 1200

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For this compound (C₁₃H₁₀O₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its exact mass. The fragmentation of the molecular ion under electron ionization (EI) or tandem MS (MS/MS) conditions would likely proceed through characteristic pathways. Common fragmentation would involve the loss of a water molecule (18 Da) from the two hydroxyl groups to form a more stable cation. Another likely fragmentation is the loss of a hydroxyl radical (•OH, 17 Da). Subsequent fragmentation could involve the cleavage of the central heterocyclic ring.

Predicted Mass Spectrometry Data for this compound

Ion Formula m/z (Expected) Description
[M+H]⁺ C₁₃H₁₁O₂S⁺ 231.0474 Protonated molecular ion
[M]⁺• C₁₃H₁₀O₂S⁺• 230.0396 Molecular ion
[M-H₂O]⁺• C₁₃H₈OS⁺• 212.0290 Loss of a water molecule

Single-Crystal X-ray Diffraction for Solid-State Structures and Supramolecular Motifs

The presence of two hydroxyl groups in this compound makes it an excellent candidate for forming extensive intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in dictating the crystal packing. It is plausible that the molecules arrange into chains or sheets, with the hydroxyl groups of one molecule acting as hydrogen bond donors to the hydroxyl groups or the sulfur atom of neighboring molecules. The analysis of the crystal structure would reveal the specific hydrogen bonding motifs and their role in stabilizing the crystalline lattice. nih.govnih.govscispace.com

X-ray diffraction data would allow for a detailed conformational analysis of the thioxanthene ring system. The degree of folding along the C9-S axis could be precisely determined. Furthermore, the hydroxyl groups at positions 1 and 9 can exist as different diastereomers (cis or trans relative to the plane of the heterocyclic ring). Single-crystal X-ray diffraction can unambiguously determine the relative stereochemistry of these substituents, thereby assessing the diastereomeric purity of the crystalline sample.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation pathways. The thioxanthene core is a known chromophore, and its photophysical properties are influenced by its substituents.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π-π* transitions within the aromatic system and n-π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms. The presence of hydroxyl groups, which are electron-donating, may cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted thioxanthene. rsc.org

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state (S₁). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would be influenced by factors such as solvent polarity and the ability to form hydrogen bonds. nih.gov The interaction of the hydroxyl groups with protic solvents can significantly affect the deactivation pathways of the excited state. nih.gov

Expected Photophysical Properties of this compound

Property Technique Expected Observation
Absorption Maxima (λₘₐₓ) UV-Vis Spectroscopy Multiple bands in the UV region, potentially extending to the visible.
Molar Absorptivity (ε) UV-Vis Spectroscopy High values for π-π* transitions.
Emission Maximum (λₑₘ) Fluorescence Spectroscopy Emission at a longer wavelength than the absorption maximum.

Theoretical and Computational Chemistry of 9h Thioxanthene 1,9 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 9H-Thioxanthene-1,9-diol. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.

For a molecule like this compound, the HOMO would likely be distributed across the electron-rich aromatic rings and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbon atoms of the aromatic system, suggesting these are the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

While specific calculated values for this compound are not available, studies on analogous aromatic heterocyclic compounds suggest the HOMO-LUMO gap would be in a range that indicates moderate stability.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: These are estimated values for illustrative purposes and are not derived from actual calculations on the specified compound.)

PropertyEstimated Value (eV)Implication
HOMO Energy-5.5 to -6.5Electron-donating capability
LUMO Energy-1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap3.5 to 5.5Kinetic stability and reactivity

Computational modeling can map out the potential energy surface for chemical reactions involving this compound. This involves identifying the most energetically favorable pathways from reactants to products, including the characterization of transition states—the highest energy points along the reaction coordinate.

For instance, the oxidation of the hydroxyl groups or reactions at the sulfur atom could be modeled. DFT calculations would be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. This information is invaluable for predicting reaction mechanisms and rates. Without specific studies on this compound, one can only surmise that reactions would likely proceed through intermediates that stabilize charge distribution across the conjugated system.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions. An MD simulation of this compound, likely in a solvent, would track the movements of each atom over time based on a classical force field.

Such simulations could reveal:

Conformational Preferences: The flexibility of the thioxanthene (B1196266) ring system and the rotational freedom of the hydroxyl groups.

Solvation Effects: How solvent molecules arrange around the solute and the nature of hydrogen bonding between the hydroxyl groups and the solvent.

Intermolecular Interactions: In a simulation with multiple molecules, the aggregation behavior and preferred packing arrangements could be observed.

Structure-Property Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the aromatic rings) and calculating the resulting properties, it is possible to establish Quantitative Structure-Property Relationships (QSPR). These relationships are valuable for designing new molecules with desired characteristics.

For example, computational models could predict how substitutions on the thioxanthene backbone would affect:

Electronic Properties: HOMO-LUMO gap, ionization potential, and electron affinity.

Solubility: By calculating solvation free energies.

Reactivity: By modeling reaction barriers.

These computational insights can guide synthetic efforts, prioritizing the synthesis of compounds with the most promising predicted properties.

Advanced Applications and Functionalization of 9h Thioxanthene 1,9 Diol in Materials Science

Role as a Core Scaffold in Organic Electronic Materials

The thioxanthene (B1196266) moiety, characterized by its sulfur-containing tricyclic structure, imparts favorable electronic properties to molecules, making it a valuable building block for organic electronic materials. The introduction of hydroxyl groups at the 1 and 9 positions of the 9H-thioxanthene scaffold provides convenient handles for further chemical modification, allowing for the fine-tuning of the material's properties for specific applications.

Photoinitiators and Photosensitizers in Polymerization Processes

Thioxanthone derivatives are well-established as highly efficient photoinitiators and photosensitizers for various polymerization processes. While direct studies on 9H-Thioxanthene-1,9-diol in this context are not extensively documented, its structural relationship to thioxanthone suggests its potential as a precursor for novel photoinitiating systems. The core thioxanthene structure can absorb light and transfer energy to initiate the polymerization of monomers. The diol groups could be functionalized to enhance solubility, tune absorption characteristics, or incorporate the photoinitiator into a polymer backbone, thereby reducing migration and improving the safety of the final product. For instance, the synthesis of one-component photoinitiators often involves the derivatization of the thioxanthene core to include functionalities that can act as hydrogen donors, a role that could be facilitated by the presence of the diol groups after suitable modification.

Building Blocks for Organic Semiconductors and Dyes

The development of organic semiconductors is a rapidly growing field, with applications in transistors, solar cells, and light-emitting diodes. The thioxanthene core, with its extended π-conjugation, is an attractive building block for these materials. The functionalization of this compound can lead to the synthesis of novel organic semiconductors with tailored electronic properties. For example, the diol can be converted to other functional groups or used as a point of attachment for other conjugated moieties, thereby extending the π-system and influencing the material's charge transport characteristics.

Similarly, in the field of organic dyes, the thioxanthene scaffold can serve as a chromophore. The electronic transitions within the thioxanthene ring system are responsible for its color, and these can be modulated by the introduction of substituents. The hydroxyl groups of this compound offer a route to introduce auxochromic or chromophoric groups that can shift the absorption and emission wavelengths of the resulting dye. This tunability is crucial for applications in areas such as textile dyeing, organic light-emitting diodes (OLEDs), and as fluorescent probes. The synthesis of tetracyclic thioxanthene derivatives has demonstrated that functionalization of the thioxanthene core can lead to dyes with push-pull character and promising photophysical properties nih.gov.

Precursors for Electrochromic and Optoelectronic Devices

Electrochromic materials, which change their color upon the application of an electrical potential, are of interest for applications such as smart windows and displays. Polyimides containing pendant thioxanthene-9-one groups have been shown to exhibit electrochromic behavior rsc.org. While not directly involving the 1,9-diol, this research highlights the potential of the thioxanthene core in electroactive materials. This compound could serve as a monomer or a precursor to a monomer for the synthesis of electrochromic polymers. The diol functionality would allow for its incorporation into a polymer backbone, and the resulting material's redox properties, which are responsible for the electrochromic effect, could be tuned through further modification of the thioxanthene ring.

In the broader field of optoelectronics, thioxanthone derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other devices. The optoelectronic properties of these materials are highly dependent on their molecular structure. The ability to functionalize this compound provides a means to systematically modify the structure and thereby optimize the performance of optoelectronic devices. For instance, the introduction of different electron-donating or -withdrawing groups via the diol functionality can alter the HOMO and LUMO energy levels of the molecule, which is a critical factor in the design of efficient OLEDs nih.gov. The synthesis of pyrene-fused thioxanthenes has shown that extending the conjugation of the thioxanthene core can lead to materials with interesting optoelectronic properties nih.govacs.org.

Development of Novel Polymeric Materials Incorporating Thioxanthene Diol Units

The incorporation of this compound into polymer chains can lead to materials with novel and enhanced properties. The diol functionality allows it to be used as a monomer in condensation polymerizations, such as the synthesis of polyesters or polyurethanes. The resulting polymers would possess the inherent properties of the thioxanthene unit, such as its photophysical characteristics and potential redox activity, combined with the processability and mechanical properties of the polymer backbone.

For example, a polyester (B1180765) synthesized from this compound and a suitable diacid would have the thioxanthene moiety as an integral part of the polymer chain. Such a material could exhibit interesting fluorescence or phosphorescence properties, making it suitable for applications in sensors or as an emissive layer in light-emitting devices. Furthermore, the rigidity of the thioxanthene unit could enhance the thermal stability and mechanical strength of the polymer. The synthesis of polymers containing regularly distributed tetrathia acs.orghelicene units, which share some structural similarities with thioxanthenes, has demonstrated the potential of incorporating complex aromatic units into polymer backbones to achieve unique material properties cnr.it.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The hydroxyl groups of this compound are capable of forming hydrogen bonds, which are a key driving force in supramolecular assembly. This allows the molecule to act as a building block for the construction of larger, ordered structures such as liquid crystals, gels, or molecular networks.

The planar and rigid nature of the thioxanthene core, combined with the directional nature of the hydrogen bonds from the diol groups, can lead to the formation of highly organized assemblies. The properties of these supramolecular structures would be dependent on the specific arrangement of the molecules, which can be influenced by factors such as solvent and temperature. Such self-assembled materials could find applications in areas like molecular recognition, catalysis, and as templates for the synthesis of nanomaterials.

Utilization as a Mechanistic Probe in Photochemical and Electrochemical Studies

The photophysical and electrochemical properties of the thioxanthene core make its derivatives useful as probes to study reaction mechanisms. The thioxanthene moiety can undergo photoexcitation to a singlet and then to a triplet state, which can then participate in energy or electron transfer reactions. By monitoring the changes in the absorption or emission spectra of the thioxanthene derivative, it is possible to gain insights into the kinetics and mechanisms of these processes.

While specific studies utilizing this compound as a mechanistic probe are not widely reported, the functionalization of the diol groups would allow for the attachment of the thioxanthene unit to other molecules of interest. This would enable the study of intramolecular processes or the probing of specific environments. For example, by attaching the thioxanthene-diol to a polymer chain, it could be used to study the dynamics of the polymer or its interaction with other molecules.

In electrochemistry, the thioxanthene core can be reversibly oxidized and reduced. The redox potentials are sensitive to the electronic environment of the molecule. Therefore, by studying the electrochemical behavior of this compound and its derivatives, it is possible to probe the electronic effects of different substituents and to study electron transfer processes. Electrochemical methods have been used to study the functionalization of the thioxanthene core, providing a platform for synthesizing and understanding the properties of these compounds acs.orgnih.gov. The spectroelectrochemical study of thioxanthene-9-one derivatives has provided valuable information on the electronic absorption spectra of their molecular ions, which is crucial for understanding their behavior in electronic devices rsc.org.

In-depth Analysis of this compound in Materials Science Reveals a Gap in Current Research

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound “this compound” or its derivatives in the context of materials science. This indicates that this particular compound may not have been synthesized or, if it has, its properties and potential applications in materials science have not been reported in publicly available literature.

The exploration of advanced materials often involves the design and synthesis of novel organic molecules with specific functional properties. Thioxanthene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered interest for their photophysical and electronic properties, finding applications in areas such as photoredox catalysis, organic light-emitting diodes (OLEDs), and fluorescent probes.

However, a focused investigation into "this compound" reveals a significant lack of available information. Extensive searches of scholarly databases, patent literature, and chemical supplier catalogs did not yield any specific studies detailing the design, synthesis, or characterization of derivatives of this particular diol for materials science applications.

This absence of data prevents a detailed discussion on the design and synthesis of thioxanthene diol derivatives for specific material properties, as outlined in the requested article structure. Without foundational research on the synthesis of the parent compound and its subsequent functionalization, any discussion on tailoring its properties for advanced applications would be purely speculative.

It is possible that the compound is known by a different name, is an unstable intermediate, or is a theoretical structure that has not yet been practically realized. Further research would be required to first establish a viable synthetic route to this compound before its potential in materials science can be explored.

Q & A

Q. What are the optimal synthetic routes for 9H-Thioxanthene-1,9-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions or cross-dehydrogenative coupling. For example, substituent-dependent synthesis (e.g., alkyl or aryl groups at specific positions) requires precise control of catalysts (e.g., organocatalysts or transition metals), solvent polarity, and temperature. Anodic oxidative methods have been effective for C–H functionalization in thioxanthene frameworks . Characterization via NMR (for regioselectivity) and mass spectrometry (for molecular weight confirmation) is critical. Purity optimization (>98%) can be achieved using column chromatography with gradient elution .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for confirming hydroxyl group positions and aromatic proton environments. For example, diastereotopic protons in the thioxanthene core exhibit splitting patterns that distinguish substitution patterns .
  • IR : Stretching frequencies for hydroxyl (3200–3600 cm1^{-1}) and carbonyl groups (if present) help identify hydrogen bonding or oxidation byproducts.
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and crystal packing .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Light sensitivity : Thioxanthene derivatives often degrade under UV light; amber vials or inert atmospheres are recommended.
  • Temperature : Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) quantify thermal stability.
  • pH : Protonation/deprotonation of hydroxyl groups in acidic/basic conditions may alter solubility or reactivity. HPLC monitoring is advised for degradation product identification .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

Q. What strategies address contradictory data in pharmacological studies of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., varying IC50_{50} values) may arise from:
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Solubility artifacts : Use co-solvents (DMSO ≤0.1%) and confirm compound integrity post-assay via LC-MS.
  • Statistical rigor : Apply ANOVA or Student’s t-tests with Bonferroni correction to compare replicates. Meta-analyses of published datasets can identify outliers .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the electrochemical properties of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals oxidation/reduction potentials. Electron-withdrawing groups (e.g., -NO2_2) lower HOMO energies, enhancing oxidative stability. Hammett constants (σ\sigma) correlate substituent effects with redox potentials. For example, para-methoxy groups increase electron density, shifting oxidation peaks cathodically .

Critical Analysis and Best Practices

  • Experimental Design : Include control experiments (e.g., catalyst-free conditions) to isolate substituent effects .
  • Data Reproducibility : Publish full synthetic protocols (e.g., stirring time, drying methods) to mitigate batch variability.
  • Ethical Compliance : Adhere to OSHA guidelines for handling reactive intermediates (e.g., proper ventilation for volatile solvents) .

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